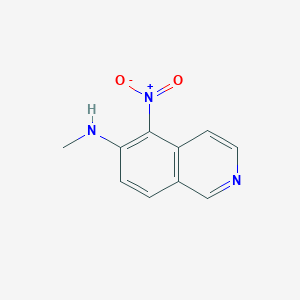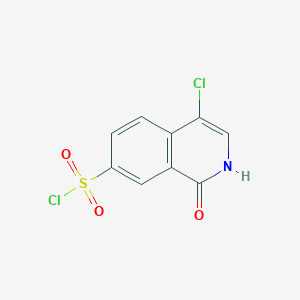
4-氯-1-羟基-7-异喹啉磺酰氯
描述
科学研究应用
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is widely used in scientific research, particularly in the following areas:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.
Chemical Biology: The compound is used in the synthesis of bioactive molecules and probes for studying biological processes.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug candidates.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride typically involves the chlorination of 1-hydroxy-7-isoquinolinesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. The reaction conditions often include the use of thionyl chloride (SOCl2) as the chlorinating agent, with the reaction being conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
化学反应分析
Types of Reactions
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-chloro-1-hydroxy-7-isoquinolinesulfonic acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are used for hydrolysis reactions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Hydrolysis Product: 4-Chloro-1-hydroxy-7-isoquinolinesulfonic acid.
作用机制
The mechanism of action of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various applications, such as the modification of proteins and peptides in proteomics research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
相似化合物的比较
Similar Compounds
4-Chloro-1-hydroxy-7-isoquinolinesulfonic acid: A hydrolysis product of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride.
1-Hydroxy-7-isoquinolinesulfonic acid: The precursor used in the synthesis of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride.
4-Chloro-7-isoquinolinesulfonyl chloride: A related compound with similar reactivity but lacking the hydroxyl group at the 1-position.
Uniqueness
4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it particularly valuable in proteomics research and other scientific applications .
属性
IUPAC Name |
4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJUCAQGGKWKRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586544 | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223671-81-6 | |
| Record name | 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
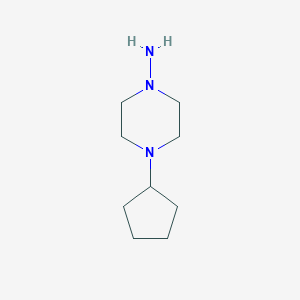
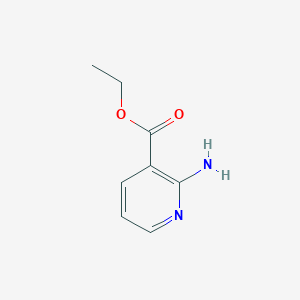
![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)
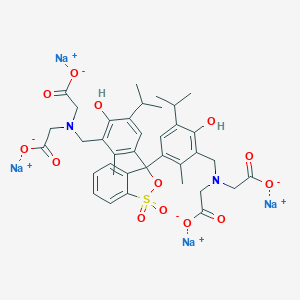
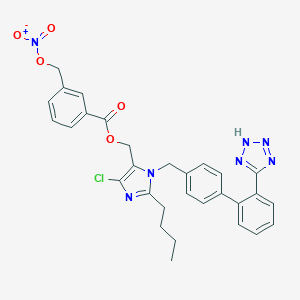



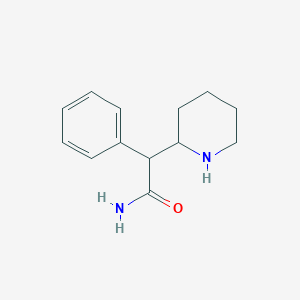
![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)
